molecular formula C19H17N3O3 B11005973 N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11005973
M. Wt: 335.4 g/mol
InChI Key: LFBILBXQHXQIIP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a quinoline ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylamino)phenyl. This intermediate is then subjected to a cyclization reaction with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced reaction conditions such as microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-12(23)20-13-7-9-14(10-8-13)21-19(25)16-11-18(24)22(2)17-6-4-3-5-15(16)17/h3-11H,1-2H3,(H,20,23)(H,21,25)

InChI Key

LFBILBXQHXQIIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C3=CC=CC=C32)C

Origin of Product

United States

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